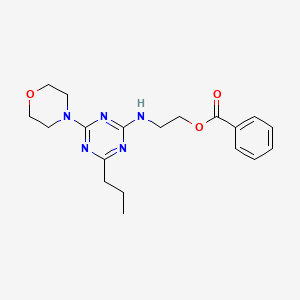
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) is a complex organic compound that features a morpholine ring, a triazine ring, and a benzoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) typically involves multiple steps. One common route includes the reaction of 2-(4-morpholinyl)ethanol with 4-amino-6-propyl-1,3,5-triazine under controlled conditions to form the intermediate compound. This intermediate is then esterified with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The benzoate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxides, while reduction of the triazine ring could lead to partially or fully reduced triazine derivatives .
Applications De Recherche Scientifique
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the triazine ring can participate in various biochemical pathways. The benzoate ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Morpholinyl)ethanol: Shares the morpholine ring but lacks the triazine and benzoate ester groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a morpholine ring and is used in similar synthetic applications
Uniqueness
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) is unique due to its combination of a morpholine ring, a triazine ring, and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
127375-10-4 |
|---|---|
Formule moléculaire |
C19H25N5O3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C19H25N5O3/c1-2-6-16-21-18(23-19(22-16)24-10-13-26-14-11-24)20-9-12-27-17(25)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,20,21,22,23) |
Clé InChI |
BEMCVQCGVKHETF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



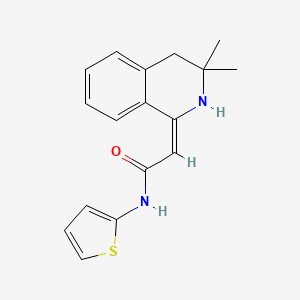

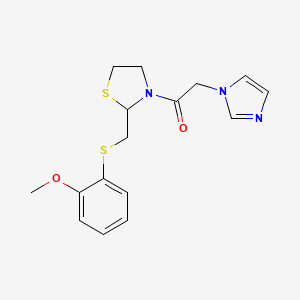
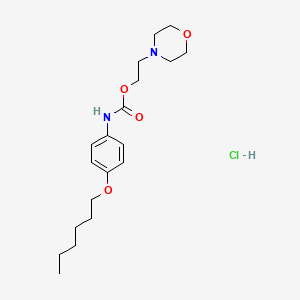
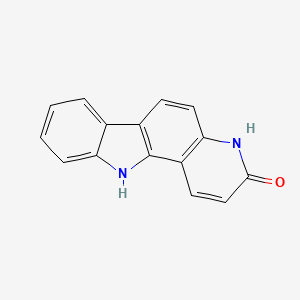
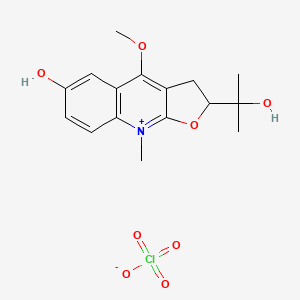
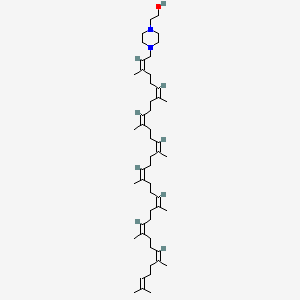


![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)



